molecular formula C15H8F3NO2S2 B11692144 5-Furan-2-ylmethylene-2-thioxo-3-(3-trifluoromethyl-phenyl)-thiazolidin-4-one

5-Furan-2-ylmethylene-2-thioxo-3-(3-trifluoromethyl-phenyl)-thiazolidin-4-one

Cat. No.: B11692144
M. Wt: 355.4 g/mol
InChI Key: HPKXVULFTFDFGH-XYOKQWHBSA-N
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Description

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure This compound is notable for its diverse functional groups, including a furan ring, a trifluoromethyl group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with 3-(trifluoromethyl)benzylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under basic conditions to yield the desired thiazolidinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The furan ring and trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-PHENYL-1,3-THIAZOLIDIN-4-ONE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    (5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(METHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE:

Uniqueness

The presence of the trifluoromethyl group in (5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its effectiveness in medicinal applications and make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H8F3NO2S2

Molecular Weight

355.4 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-4-10(7-9)19-13(20)12(23-14(19)22)8-11-5-2-6-21-11/h1-8H/b12-8+

InChI Key

HPKXVULFTFDFGH-XYOKQWHBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)C(F)(F)F

Origin of Product

United States

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